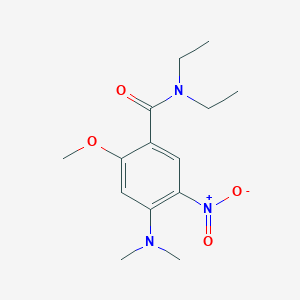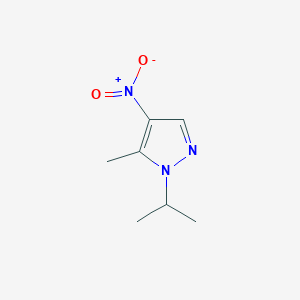![molecular formula C19H21BrN2O4 B14922868 4-{(2Z)-2-[2-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinyl}benzoic acid](/img/structure/B14922868.png)
4-{(2Z)-2-[2-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazino group and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the substituted phenyl ring. This can be achieved through a series of reactions, including bromination, ethoxylation, and isopropoxylation. The final step involves the condensation of the substituted phenyl ring with a benzoic acid derivative in the presence of a hydrazine reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Wirkmechanismus
The mechanism of action of 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the substituted phenyl ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-{2-[(Z)-1-(2-BROMO-5-METHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
- 4-{2-[(Z)-1-(2-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
- 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
Uniqueness: The uniqueness of 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H21BrN2O4 |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
4-[(2Z)-2-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C19H21BrN2O4/c1-4-25-17-9-14(16(20)10-18(17)26-12(2)3)11-21-22-15-7-5-13(6-8-15)19(23)24/h5-12,22H,4H2,1-3H3,(H,23,24)/b21-11- |
InChI-Schlüssel |
YZNRBJJAOWJZHU-NHDPSOOVSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)Br)OC(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14922786.png)

![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14922792.png)
![2-bromo-4-chloro-6-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B14922798.png)
![4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B14922803.png)


![3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide](/img/structure/B14922841.png)
![Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14922845.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14922857.png)

![7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14922872.png)
![5-(difluoromethyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922876.png)
![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B14922884.png)
